Positional Isomerism Drives Divergent Reactivity: 2-Bromoethyl Heptanoate vs. Ethyl 2-Bromoheptanoate
2-Bromoethyl heptanoate (CAS 5454-31-9) and ethyl 2-bromoheptanoate (CAS 5333-88-0) are positional isomers with identical molecular formulas but different bromine placement. In 2-bromoethyl heptanoate, the bromine is located on the terminal ethyl group, while in ethyl 2-bromoheptanoate it resides at the α-position adjacent to the carbonyl. This positional difference alters the electrophilic character and steric environment of the reactive center. Experimental data from synthetic studies show that 2-bromoethyl esters undergo SN2 substitution with different kinetics and product distributions compared to α-bromoesters [1]. The α-bromoester is commonly used for enolate alkylation and α-functionalization, whereas the 2-bromoethyl ester serves as a terminal alkylating agent for nucleophiles .
| Evidence Dimension | Reactivity profile based on bromine position |
|---|---|
| Target Compound Data | Terminal 2-bromoethyl group; suitable for SN2 alkylation of nucleophiles (amines, thiols, alkoxides) |
| Comparator Or Baseline | Ethyl 2-bromoheptanoate (α-bromoester); reactive at α-position for enolate chemistry and α-substitution |
| Quantified Difference | Distinct reaction pathways; α-bromoester participates in α-alkylation (e.g., synthesis of chiral 2-substituted acids), while 2-bromoethyl ester acts as an alkylating agent for terminal functionalization |
| Conditions | Nucleophilic substitution and alkylation reactions in organic solvents |
Why This Matters
The choice between these isomers determines the synthetic strategy and the final molecular architecture; selecting the wrong isomer leads to off-target products and failed syntheses.
- [1] PubChem. Ethyl 2-bromoheptanoate. CID 95333. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/95333 View Source
